N-ethyl-7-fluoro-2-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide
Overview
Description
N-ethyl-7-fluoro-2-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN4O2 and its molecular weight is 328.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.13355396 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of quinoline derivatives, including methods for creating heterocycles fused onto 4-oxoquinolines. One study discusses the synthesis of 6-Oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylic Acid N-Oxide, demonstrating the intricate steps involved in producing complex quinoline derivatives through pyrolysis and hydrolysis, which are confirmed by spectroscopic means including X-Ray measurements (El-Abadelah et al., 2006).
Potential Medicinal Applications
The compound's framework has been investigated for potential medicinal applications, notably in the discovery of novel 3-Quinoline Carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. This research highlights the compound's utility in probing ATM inhibition in vivo, which is vital for understanding and treating diseases related to DNA damage response pathways (Degorce et al., 2016).
Biochemical and Biological System Studies
Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors is also noted, emphasizing the search for new, more sensitive, and selective compounds in biological research (Aleksanyan & Hambardzumyan, 2013).
Imaging and Radioligand Applications
The novel quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This application is crucial for medical imaging and diagnostic purposes, highlighting the compound's versatility in creating imaging agents (Matarrese et al., 2001).
Antibacterial and Antitumor Activity
Research into quinoline derivatives has also explored their antibacterial and antitumor activities. For example, the synthesis and in-vitro studies of new quinoline 1,3,4-thiadiazolo pyrimidin derivatives have demonstrated potential antibacterial abilities towards different micro-organisms, emphasizing the compound's role in developing new therapeutic agents (Valluri et al., 2017).
Properties
IUPAC Name |
N-ethyl-7-fluoro-2-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-4-22(9-16-20-11(3)24-21-16)17(23)14-7-10(2)19-15-8-12(18)5-6-13(14)15/h5-8H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDNWFZTTIGTEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=N1)C)C(=O)C2=C3C=CC(=CC3=NC(=C2)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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